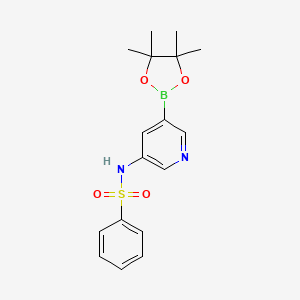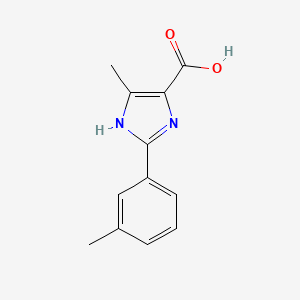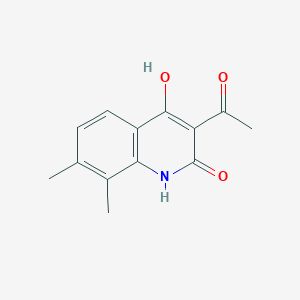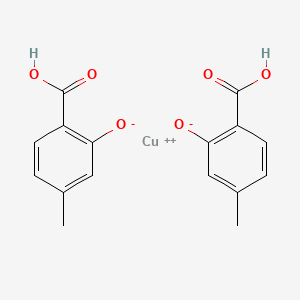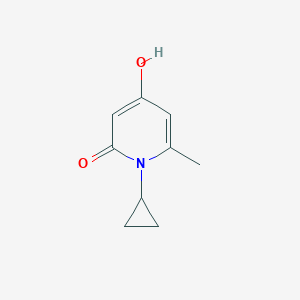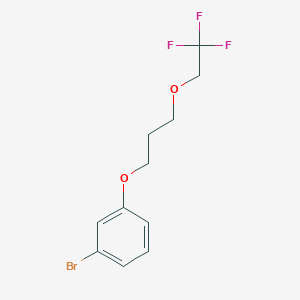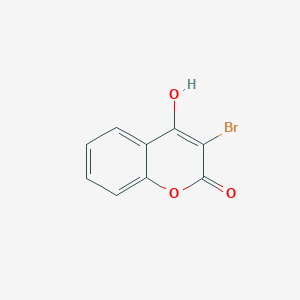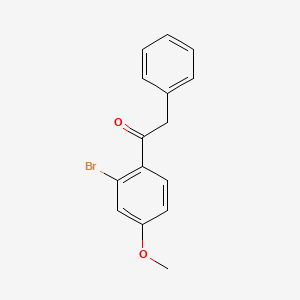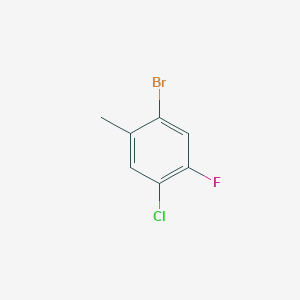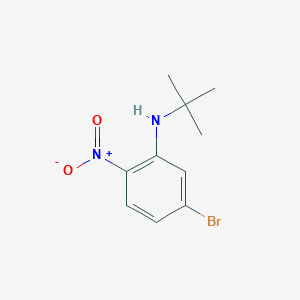![molecular formula C10H15N3 B1524980 2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine CAS No. 1354963-17-9](/img/structure/B1524980.png)
2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine
Vue d'ensemble
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the condensation of an α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms. Computational tools are often used to investigate the molecular and electronic behavior of these compounds .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For instance, they can participate in oxidative dehydrogenation/annulation/oxidative aromatization reactions using direct β-C (sp3)–H functionalization of saturated ketones followed by annulation with amidines .Physical And Chemical Properties Analysis
Pyrimidines are generally solid at room temperature and highly soluble in water and other polar solvents . Their physical and chemical properties can be influenced by the presence of various substituents on the pyrimidine ring .Applications De Recherche Scientifique
Antitumor Activity : A study described the synthesis of a derivative, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, and its potent lipid-soluble inhibition of mammalian dihydrofolate reductase, demonstrating significant activity against Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Transition Metal Complexes : Another research focused on a novel pentadentate amine/imine ligand containing a hexahydropyrimidine core. This ligand was used to create first-row transition metal complexes (Ni2+, Fe2+, Zn2+, Cu2+), revealing the diverse coordination possibilities and potential applications in chemistry (Schmidt et al., 2011).
Synthetic Methods and Biomedical Applications : A review covered the synthetic methods for pyrido[2,3-d]pyrimidine-7(8H)-ones and their biomedical applications. These compounds have been of particular interest due to their similarity to nitrogen bases in DNA and RNA, making them relevant in biomedical research (Jubete et al., 2019).
Acetylcholinesterase Inhibition : A study on the conversion reactions of pyrimidine-thiones with nucleophilic reagent showed that these derivatives have good inhibitory action against acetylcholinesterase and human carbonic anhydrase, indicating potential therapeutic applications (Taslimi et al., 2018).
OLEDs Applications : Pyrimidine chelates were synthesized and used in heteroleptic Ir(III) metal complexes for organic light-emitting diodes (OLEDs), demonstrating their potential as high-performance sky-blue- and white-emitting materials (Chang et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
2-propan-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-7(2)10-12-5-8-3-4-11-6-9(8)13-10/h5,7,11H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIROIUAESHCJKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C2CCNCC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one](/img/structure/B1524898.png)
